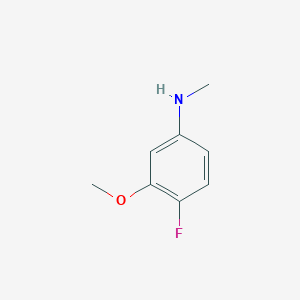

4-fluoro-3-methoxy-N-methylaniline

CAS No.: 904321-01-3

Cat. No.: VC8150114

Molecular Formula: C8H10FNO

Molecular Weight: 155.17 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 904321-01-3 |

|---|---|

| Molecular Formula | C8H10FNO |

| Molecular Weight | 155.17 g/mol |

| IUPAC Name | 4-fluoro-3-methoxy-N-methylaniline |

| Standard InChI | InChI=1S/C8H10FNO/c1-10-6-3-4-7(9)8(5-6)11-2/h3-5,10H,1-2H3 |

| Standard InChI Key | FAZMFFMCIQMGPZ-UHFFFAOYSA-N |

| SMILES | CNC1=CC(=C(C=C1)F)OC |

| Canonical SMILES | CNC1=CC(=C(C=C1)F)OC |

Introduction

Chemical Identity and Structural Properties

Molecular Characteristics

4-Fluoro-3-methoxy-N-methylaniline belongs to the class of secondary aromatic amines. Its molecular structure features:

-

Fluorine at the para position, imparting electron-withdrawing effects.

-

Methoxy group (-OCH₃) at the meta position, contributing electron-donating resonance effects.

-

N-Methyl group, which sterically hinders the amine nitrogen and modulates basicity.

Table 1: Key Physicochemical Properties

| Property | Value |

|---|---|

| IUPAC Name | 4-Fluoro-3-methoxy-N-methylaniline |

| Molecular Formula | C₈H₁₀FNO |

| Molecular Weight | 155.17 g/mol |

| SMILES | CNC1=CC(=C(C=C1)F)OC |

| InChI Key | FAZMFFMCIQMGPZ-UHFFFAOYSA-N |

The compound’s canonical SMILES (CNC1=CC(=C(C=C1)F)OC) reflects its substitution pattern, while the InChI Key ensures unambiguous chemical identification in databases.

Synthesis and Industrial Production

Nucleophilic Aromatic Substitution

A primary synthetic route involves the reaction of 4-fluoro-3-nitroanisole with methylamine under mild conditions (e.g., ethanol solvent, room temperature). The nitro group is subsequently reduced to an amine via catalytic hydrogenation using palladium on carbon (Pd/C) and hydrogen gas . This method mirrors patented protocols for analogous compounds, where nitro intermediates are strategically substituted and reduced .

Industrial-Scale Optimization

Large-scale production often employs continuous flow reactors to enhance yield and purity. For example, nitration of 4-fluoroanisole followed by hydrogenation achieves high throughput, with rigorous control of temperature (20–30°C) and catalyst concentration . Post-synthesis purification via crystallization or chromatography ensures compliance with pharmaceutical-grade standards.

Chemical Reactivity and Functionalization

Electrophilic Substitution Reactions

The aromatic ring undergoes regioselective substitution due to the directing effects of its substituents:

-

Methoxy group activates the ring at ortho and para positions.

-

Fluorine deactivates the ring but directs electrophiles to meta relative to itself.

Common reactions include:

-

Nitration: Concentrated nitric acid introduces nitro groups at the 5th position, forming intermediates for further functionalization .

-

Bromination: Bromine in sulfuric acid yields 5-bromo derivatives, useful in cross-coupling reactions.

Redox Transformations

-

Oxidation: Potassium permanganate (KMnO₄) oxidizes the amine to nitroso or quinone derivatives.

-

Reduction: Catalytic hydrogenation cleaves nitro groups to amines, a step critical in multi-step syntheses .

Applications in Research and Industry

Pharmaceutical Intermediates

The compound’s scaffold is integral to synthesizing antimicrobial and anticancer agents. For instance, its nitro derivatives serve as precursors to inhibitors targeting bacterial enzymes .

Agrochemical Development

Fluorinated anilines are leveraged in designing herbicides and pesticides, where the fluorine atom enhances bioavailability and environmental stability.

Dye and Pigment Synthesis

Electron-withdrawing fluorine and electron-donating methoxy groups enable tunable absorption spectra, making the compound valuable in azo dye production.

Comparative Analysis with Structural Analogs

4-Fluoro-N-Methylaniline

Lacking the methoxy group, this analog exhibits reduced solubility in polar solvents and altered reactivity in electrophilic substitutions.

3-Fluoro-4-Methoxyaniline

Positional isomerism shifts the electronic effects, directing electrophiles to different ring positions and modifying biological activity.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume